Ethyl (2,5-dimethylbenzoyl)acetate
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Overview
Description
Ethyl (2,5-dimethylbenzoyl)acetate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group attached to a 2,5-dimethylbenzoyl moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2,5-dimethylbenzoyl)acetate can be synthesized through the esterification reaction of 2,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity of the ester. The reaction is conducted in specialized reactors equipped with efficient heating and cooling systems to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,5-dimethylbenzoyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the parent acid and alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 2,5-Dimethylbenzoic acid
Reduction: 2,5-Dimethylbenzyl alcohol
Hydrolysis: 2,5-Dimethylbenzoic acid and ethanol
Scientific Research Applications
Ethyl (2,5-dimethylbenzoyl)acetate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl (2,5-dimethylbenzoyl)acetate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl benzoate
Ethyl p-toluate
Ethyl 3,4-dimethylbenzoate
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Properties
IUPAC Name |
ethyl 3-(2,5-dimethylphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNYELMYXQEMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.